beta-Glucosamine, tetraacetate, hydrochloride

Description

The exact mass of the compound beta-Glucosamine, tetraacetate, hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 82044. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality beta-Glucosamine, tetraacetate, hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about beta-Glucosamine, tetraacetate, hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3,4,6-triacetyloxy-5-aminooxan-2-yl)methyl acetate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO9.ClH/c1-6(16)20-5-10-12(21-7(2)17)13(22-8(3)18)11(15)14(24-10)23-9(4)19;/h10-14H,5,15H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQLUYAHMYOLHBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N)OC(=O)C)OC(=O)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10034-20-5 |

Source

|

| Record name | .beta.-Glucosamine, hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82044 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

Mechanism of action of tetra-acetylated glucosamine in cells.

An In-Depth Technical Guide to the Cellular Mechanism of Action of Tetra-acetylated Glucosamine (Ac4GlcN)

Executive Summary

This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the cellular activity of 1,3,4,6-Tetra-O-acetyl-N-acetyl-D-glucosamine (Ac4GlcN). We delve into its journey from cellular uptake to its profound impact on cellular glycosylation pathways. Ac4GlcN serves as a powerful chemical tool for researchers, enabling the modulation of intracellular glycosylation, primarily through its role as a metabolic precursor in the Hexosamine Biosynthetic Pathway (HBP). Its peracetylated nature grants it superior cell permeability compared to its unacetylated counterparts, allowing it to efficiently bypass rate-limiting steps and bolster the intracellular pool of uridine diphosphate N-acetylglucosamine (UDP-GlcNAc). This, in turn, directly enhances the O-GlcNAcylation of nucleocytoplasmic proteins, a critical post-translational modification involved in a vast array of cellular processes including signaling, transcription, and metabolism. This guide will detail the biochemical transformations of Ac4GlcN, its influence on O- and N-linked glycosylation, its interplay with other post-translational modifications, and its application in experimental biology and therapeutic development.

Introduction: The Rationale for Acetylation

N-acetylglucosamine (GlcNAc) is a fundamental amino sugar that, in its activated form (UDP-GlcNAc), is a critical building block for numerous glycoconjugates.[1][2] However, the utility of exogenous GlcNAc in cell culture is often limited by its poor uptake. Polar molecules like monosaccharides do not readily diffuse across the lipophilic plasma membrane and rely on transport mechanisms that can be inefficient.[3][4]

To overcome this barrier, researchers employ peracetylated monosaccharides. The addition of acetyl groups to the hydroxyls of GlcNAc renders the molecule more hydrophobic, facilitating its passive diffusion across the cell membrane.[3][5][6][7] Once inside the cell, the acetyl groups are removed by non-specific cytosolic esterases, liberating the monosaccharide to participate in intracellular metabolic pathways.[3][5][6] This strategy of metabolic oligosaccharide engineering (MOE) allows for the efficient delivery of monosaccharide precursors into the cell, providing a direct method to manipulate cellular glycosylation.[3][5]

Cellular Uptake and Metabolic Activation

The journey of Ac4GlcN begins with its efficient transit across the plasma membrane, a process driven by its increased lipophilicity. This contrasts with unprotected monosaccharides which require active transport and often need to be used at higher concentrations, potentially perturbing the cell's metabolic flux.[7]

Caption: Cellular uptake and initial metabolism of Ac4GlcN.

Once in the cytosol, the protective acetyl groups are rapidly cleaved by non-specific esterases, releasing free N-acetylglucosamine (GlcNAc).[3][5] This liberated GlcNAc is then phosphorylated by N-acetylglucosamine kinase (NAGK) to form GlcNAc-6-phosphate, which subsequently enters the Hexosamine Biosynthetic Pathway.[2]

Fueling the Hexosamine Biosynthetic Pathway (HBP)

The HBP is a critical metabolic route that integrates glucose, amino acid, fatty acid, and nucleotide metabolism to produce UDP-GlcNAc.[4][8] This pathway is highly conserved and essential for cell viability.[2][9] The de novo synthesis of UDP-GlcNAc begins with fructose-6-phosphate and is regulated by the rate-limiting enzyme, glutamine:fructose-6-phosphate amidotransferase (GFAT).[1][10]

By providing a direct source of GlcNAc that is converted to GlcNAc-6-P, Ac4GlcN effectively bypasses the initial, highly regulated steps of the HBP. This "salvage pathway" approach leads to a robust increase in the intracellular pool of UDP-GlcNAc, the universal donor substrate for all GlcNAc-containing glycans.[2]

Caption: The Hexosamine Biosynthetic Pathway (HBP).

Downstream Effects on Cellular Glycosylation

The increased availability of UDP-GlcNAc profoundly impacts cellular glycosylation, most notably O-GlcNAcylation and N-glycosylation.

Enhancement of O-GlcNAcylation

O-GlcNAcylation is a dynamic and reversible post-translational modification where a single GlcNAc moiety is attached to serine or threonine residues of nucleocytoplasmic proteins.[11] This process is catalyzed by O-GlcNAc Transferase (OGT), which uses UDP-GlcNAc as its substrate. The modification is removed by O-GlcNAcase (OGA).[8][11]

By increasing the UDP-GlcNAc pool, Ac4GlcN treatment directly drives the OGT-mediated addition of O-GlcNAc to a vast number of proteins, leading to a global increase in cellular O-GlcNAcylation.[10] This modification acts as a nutrient sensor and is integral to regulating protein stability, localization, and activity.[11]

Caption: The dynamic O-GlcNAc cycle on intracellular proteins.

Modulation of N-Glycosylation

N-linked glycosylation is a modification primarily occurring on proteins transiting through the endoplasmic reticulum and Golgi apparatus. Glucosamine and its derivatives can also influence this process. For instance, glucosamine treatment has been shown to down-regulate the N-linked glycosylation of the T-cell surface receptor CD25, thereby affecting its stability and downstream signaling.[12] Conversely, increasing the availability of GlcNAc can enhance the N-glycan branching on certain glycoproteins.[4] The precise effect of Ac4GlcN on N-glycosylation is likely context-dependent, influenced by the specific cell type and the repertoire of glycosyltransferases it expresses.

Crosstalk with Protein Phosphorylation

A significant consequence of altered O-GlcNAcylation is its extensive crosstalk with protein phosphorylation. O-GlcNAc and phosphate groups can compete for the same or adjacent serine/threonine residues on a protein, creating a reciprocal relationship.[13] This dynamic interplay, often termed the "yin-yang" hypothesis, can modulate signaling pathways.

A prime example is the PI3K/Akt signaling cascade. In some contexts, increased O-GlcNAcylation of Akt is associated with decreased phosphorylation at key activating sites (like Ser473), leading to reduced Akt activity and the promotion of apoptosis.[10] However, in other scenarios, Akt O-GlcNAcylation has been shown to have no effect or even a stimulating effect on its enzymatic activity.[14] This highlights the complexity of this crosstalk, which can be site-specific and dependent on the cellular state.

| Cellular Process | Effect of Ac4GlcN-Mediated Glycosylation | Key Protein Targets | References |

| Signal Transduction | Often reciprocally regulates phosphorylation, modulating pathway activity. | Akt, p38, NF-κB | [10][14][15][16] |

| Transcription | Modifies transcription factors and chromatin-remodeling proteins, altering gene expression. | Sp1, c-Myc, Histones | [1][11] |

| T-Cell Differentiation | Modulates differentiation into Th1, Th2, and Th17 subsets by altering cytokine receptor glycosylation. | CD25 | [12] |

| Apoptosis | Can promote or inhibit apoptosis depending on the specific O-GlcNAcylation targets. | Caspase-3, PARP, Akt | [10][15] |

| Metabolism | Acts as a nutrient sensor; O-GlcNAcylation of metabolic enzymes can regulate their activity. | GFAT, PFK1 | [1][11] |

Experimental Protocols

The use of Ac4GlcN is central to studying the functional consequences of increased protein glycosylation. Below are representative protocols.

Protocol 1: General Cell Treatment and Lysate Preparation

This protocol describes the basic steps for treating cultured cells with Ac4GlcN and preparing lysates for downstream analysis.

A. Reagents and Equipment

-

Mammalian cell line of interest

-

Complete cell culture medium

-

Ac4GlcN (stock solution in DMSO, e.g., 100 mM)

-

Phosphate-Buffered Saline (PBS)

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

Cell scraper

-

Microcentrifuge

B. Procedure

-

Seed cells in appropriate culture vessels and grow to 70-80% confluency.

-

Prepare fresh medium containing the desired final concentration of Ac4GlcN (typically 25-100 µM). Include a vehicle control (DMSO only).

-

Aspirate old medium and replace with the treatment or control medium.

-

Incubate cells for the desired time period (e.g., 16-24 hours).

-

After incubation, place the culture dish on ice and wash cells twice with ice-cold PBS.

-

Aspirate the final PBS wash completely and add ice-cold RIPA buffer.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at ~14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (clarified lysate) to a new tube and determine protein concentration (e.g., using a BCA assay). The lysate is now ready for Western blot or other analyses.

Protocol 2: Western Blot Analysis of Global O-GlcNAcylation

This workflow is used to visualize the overall change in protein O-GlcNAcylation following Ac4GlcN treatment.

Caption: Experimental workflow for Western Blot analysis.

A. Reagents and Equipment

-

Clarified cell lysate (from Protocol 1)

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF membrane and transfer buffer

-

Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST)

-

Primary antibody: Anti-O-GlcNAc (e.g., RL2 or CTD110.6 clones)

-

Secondary antibody: HRP-conjugated anti-mouse or anti-human IgM

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

B. Procedure

-

Normalize protein concentrations for all samples. Prepare samples by adding Laemmli buffer and boiling for 5-10 minutes.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Apply ECL substrate and capture the signal using a chemiluminescence imaging system. A smear or multiple bands throughout the lane, with increased intensity in Ac4GlcN-treated samples, indicates a global increase in O-GlcNAcylation.

Conclusion and Future Perspectives

Tetra-acetylated glucosamine is an indispensable tool in glycobiology. Its mechanism of action is elegant in its simplicity: enhanced cellular delivery followed by metabolic conversion into a key substrate, UDP-GlcNAc, which fuels glycosylation pathways. This allows for the direct investigation of the functional roles of O-GlcNAcylation and other glycosylation events in cellular health and disease. As our understanding of the "glycocode" deepens, the use of Ac4GlcN and other modified monosaccharides will continue to be instrumental in deciphering the complex regulatory networks governed by protein glycosylation, paving the way for novel diagnostic and therapeutic strategies targeting diseases from cancer to neurodegeneration.

References

-

Metabolic Glycan Labeling of Cancer Cells Using Variably Acetylated Monosaccharides. (2022). Bioconjugate Chemistry. [Link]

-

Metabolic Glycan Labeling of Cancer Cells Using Variably Acetylated Monosaccharides. (2022). ACS Publications. [Link]

-

Uptake and Metabolism of N-Acetylglucosamine and Glucosamine by Streptococcus mutans. (n.d.). PubMed Central. [Link]

-

Protective effects of glucosamine and its acetylated derivative on serum/glucose deprivation-induced PC12 cells death: Role of reactive oxygen species. (n.d.). National Institutes of Health. [Link]

-

The effect of D-(+)-glucosamine, N-acetyl-D-glucosamine and tetraethylene glycol on the stability of oxytocin in aqueous solution. (n.d.). Ingenta Connect. [Link]

-

Synthesis and characterization of N-acyl-tetra-O-acyl glucosamine derivatives. (n.d.). Semantic Scholar. [Link]

-

Glucosamine Modulates T Cell Differentiation through Down-regulating N-Linked Glycosylation of CD25. (n.d.). PubMed Central. [Link]

-

The Increase in O-Linked N-Acetylglucosamine Protein Modification Stimulates Chondrogenic Differentiation Both in Vitro and in Vivo. (n.d.). PubMed Central. [Link]

-

N-Acetylglucosamine: Production and Applications. (n.d.). PubMed Central. [Link]

-

Aralkylamine N-acetyltransferase. (n.d.). Wikipedia. [Link]

-

N-acetylglucosamine – Knowledge and References. (n.d.). Taylor & Francis. [Link]

-

The effect of D-(+)-glucosamine, N-acetyl-D-glucosamine and tetraethylene glycol on the stability of oxytocin in aqueous solution. (2021). University of Iceland. [Link]

-

The Hexosamine Biosynthesis Pathway: Regulation and Function. (n.d.). PubMed Central. [Link]

-

O-Linked β-N-Acetylglucosamine (O-GlcNAc): Extensive Crosstalk with Phosphorylation to Regulate Signaling and Transcription in Response to Nutrients and Stress. (n.d.). PubMed Central. [Link]

-

Differential metabolic effects of glucosamine and N-acetylglucosamine in human articular chondrocytes. (n.d.). PubMed Central. [Link]

-

Examination of Acetylated Monosaccharides as Metabolic Probes in Bacteria. (2025). ACS Chemical Biology. [Link]

-

Methods for Studying Site-Specific O-GlcNAc Modifications: Successes, Limitations, and Important Future Goals. (2021). PubMed Central. [Link]

-

GlcNAcstatin - a picomolar, selective O-GlcNAcase inhibitor that modulates intracellular O-GlcNAcylation levels. (n.d.). PubMed Central. [Link]

-

Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants. (n.d.). Frontiers. [Link]

-

Synthesis of mono-and diacetylated monosaccharides. Acetylation of the ManN derivatives is shown as an example. (n.d.). ResearchGate. [Link]

-

Enzymatic assay for UDP-GlcNAc and its application in the parallel assessment of substrate availability and protein O-GlcNAcylation. (n.d.). ResearchGate. [Link]

-

Glucose transporters in cancer metabolism. (n.d.). PubMed Central. [Link]

-

Methods for Studying Site-Specific O-GlcNAc Modifications: Successes, Limitations, and Important Future Goals. (2021). JACS Au. [Link]

-

GlcNAcstatin: a Picomolar, Selective O-GlcNAcase Inhibitor That Modulates Intracellular O-GlcNAcylation Levels. (n.d.). Journal of the American Chemical Society. [Link]

-

Role of O-linked N-acetylglucosamine protein modification in cellular (patho)physiology. (n.d.). Physiological Reviews. [Link]

-

Hexosamine Biosynthetic Pathway-Derived O-GlcNAcylation Is Critical for RANKL-Mediated Osteoclast Differentiation. (n.d.). MDPI. [Link]

-

Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation. (n.d.). PubMed Central. [Link]

-

Chemical Arsenal for the Study of O-GlcNAc. (n.d.). MDPI. [Link]

-

Peracetylated 4-Fluoro-glucosamine Reduces the Content and Repertoire of N- and O-Glycans without Direct Incorporation. (n.d.). ResearchGate. [Link]

-

GlcNAcstatins are nanomolar inhibitors of human O-GlcNAcase inducing cellular hyper-O-GlcNAcylation. (n.d.). PubMed Central. [Link]

-

N-acetylglucosamine conjugated to nanoparticles enhances myocyte uptake and improves delivery of a small molecule p38 inhibitor for post-infarct healing. (n.d.). National Institutes of Health. [Link]

-

Methods for generating protein-specific O-GlcNAcylation. (a) In vitro... (n.d.). ResearchGate. [Link]

-

Role of acetoacetyl-CoA synthetase in glucose uptake by HepG2 cells. (2023). bioRxiv. [Link]

-

O-GlcNAcase inhibitors as potential therapeutics for the treatment of Alzheimer's disease and related tauopathies: analysis of the patent literature. (n.d.). Taylor & Francis. [Link]

-

Enzymatic assay for UDP-GlcNAc and its application in the parallel assessment of substrate availability and protein O-GlcNAcylation. (2023). PubMed Central. [Link]

-

Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants. (2024). PubMed Central. [Link]

-

GlcNAcstatin: a picomolar, selective O-GlcNAcase inhibitor that modulates intracellular O-glcNAcylation levels. (2006). PubMed. [Link]

-

Per‐O‐acetylated monosaccharides versus free monosaccharides. The... (n.d.). ResearchGate. [Link]

-

Versatile O-GlcNAc Transferase Assay for High-Throughput Identification of Enzyme Variants, Substrates, and Inhibitors. (2014). Bioconjugate Chemistry. [Link]

-

Hexosamine Biosynthetic Pathway and Glycosylation Regulate Cell Migration in Melanoma Cells. (n.d.). Frontiers. [Link]

-

O-Linked ??-N-Acetylglucosamine (O-GlcNAc): Extensive Crosstalk with Phosphorylation to Regulate Signaling and Transcription in Response to Nutrients and Stress. (n.d.). ResearchGate. [Link]

-

Exogenous UDP-GlcNAc precursors fuel biofilm production. (A) Amino... (n.d.). ResearchGate. [Link]

-

Biosynthesis of UDP-GlcNAc, UndPP-GlcNAc and UDP-GlcNAcA involves three easily distinguished 4-epimerase enzymes, Gne, Gnu and GnaB. (2013). PubMed. [Link]

-

Killing cancer cells by targeting glucose metabolism. (2011). YouTube. [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Frontiers | Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants [frontiersin.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolic Glycan Labeling of Cancer Cells Using Variably Acetylated Monosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Enzymatic assay for UDP-GlcNAc and its application in the parallel assessment of substrate availability and protein O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. O-Linked β-N-Acetylglucosamine (O-GlcNAc): Extensive Crosstalk with Phosphorylation to Regulate Signaling and Transcription in Response to Nutrients and Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Role of O-linked N-acetylglucosamine protein modification in cellular (patho)physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Glucosamine Modulates T Cell Differentiation through Down-regulating N-Linked Glycosylation of CD25 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The Increase in O-Linked N-Acetylglucosamine Protein Modification Stimulates Chondrogenic Differentiation Both in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protective effects of glucosamine and its acetylated derivative on serum/glucose deprivation-induced PC12 cells death: Role of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Hexosamine Biosynthetic Pathway-Derived O-GlcNAcylation Is Critical for RANKL-Mediated Osteoclast Differentiation | MDPI [mdpi.com]

The Evolving Therapeutic Landscape of Glucosamine Derivatives: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This in-depth technical guide provides a comprehensive literature review on the diverse biological activities of glucosamine derivatives. Moving beyond the well-known application of glucosamine in joint health, this document delves into the burgeoning research on its derivatives as potent anti-inflammatory, anticancer, antimicrobial, and neuroprotective agents. Herein, we will explore the synthesis of these novel compounds, the methodologies to evaluate their efficacy, and the intricate signaling pathways through which they exert their therapeutic effects. This guide is designed to be a valuable resource for researchers and drug development professionals seeking to navigate and contribute to this promising field.

Introduction: Beyond the Cartilage

Glucosamine, an amino sugar naturally synthesized in the body, is a fundamental building block of glycosaminoglycans, crucial components of cartilage and other connective tissues.[1] While commercially available glucosamine supplements, primarily as glucosamine sulfate and glucosamine hydrochloride, are widely used for osteoarthritis, their clinical efficacy remains a subject of debate.[2] However, the chemical structure of glucosamine, with its reactive amine and hydroxyl groups, presents a fertile ground for synthetic modifications, leading to a diverse array of derivatives with enhanced and novel biological activities.[3] This guide will focus on these derivatives, exploring their therapeutic potential that extends far beyond joint health.

Synthesis of Bioactive Glucosamine Derivatives: A Practical Overview

The synthesis of glucosamine derivatives is a key step in exploring their therapeutic potential. Various chemical modifications can be employed to enhance their biological activity, bioavailability, and target specificity. Here, we provide an overview of common synthetic strategies.

N-Acyl Derivatives

N-acylation is a common strategy to modify the bioactivity of glucosamine. This involves the reaction of the amino group of glucosamine with an acylating agent, such as an acid chloride or anhydride, often in the presence of a base like pyridine.[3] This modification can significantly impact the compound's lipophilicity and, consequently, its ability to cross cell membranes.

Experimental Protocol: Synthesis of N-Acyl-Glucosamine Derivatives [3]

-

Starting Material Preparation: Dissolve glucosamine hydrochloride in an appropriate solvent. To liberate the free amino group, a base such as pyridine is added.

-

Acylation Reaction: To the solution from step 1, add the desired acylating agent (e.g., acid chloride or anhydride) dropwise at a controlled temperature, typically 0°C to room temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Once the reaction is complete, the mixture is subjected to a standard work-up procedure, which may include extraction and washing. The crude product is then purified by column chromatography or recrystallization to yield the pure N-acyl-glucosamine derivative.

-

Characterization: The structure of the synthesized compound is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Schiff Bases

Schiff bases are formed by the condensation reaction between the primary amino group of glucosamine and an aldehyde or ketone. This reaction is typically carried out in a suitable solvent like methanol or ethanol and can be catalyzed by an acid or a base. The resulting imine functional group can be a key pharmacophore in some biologically active derivatives.

Experimental Protocol: Synthesis of Glucosamine Schiff Bases

-

Preparation of Glucosamine Solution: Dissolve D-(+)-glucosamine hydrochloride in an aqueous solution of a base (e.g., NaOH) to obtain the free glucosamine.

-

Condensation Reaction: To the glucosamine solution, add the desired aldehyde (e.g., p-methoxybenzaldehyde) and stir the mixture at room temperature.

-

Product Formation and Isolation: The Schiff base product often precipitates out of the solution. The precipitate is then filtered, washed with a suitable solvent (e.g., cold water), and dried.

-

Purification (if necessary): If the product is not pure, it can be recrystallized from an appropriate solvent.

-

Structural Confirmation: The identity of the synthesized Schiff base is confirmed by spectroscopic analysis (NMR, IR, MS).

Quaternary Ammonium Derivatives

Quaternization of the amino group in glucosamine derivatives can impart significant antimicrobial properties. This is typically achieved by reacting the amino group with an alkyl halide. The resulting permanent positive charge on the nitrogen atom is believed to be crucial for the antimicrobial activity.

Experimental Protocol: Synthesis of Quaternary Ammonium Glucosamine Derivatives

-

N-Alkylation: The primary amino group of a protected glucosamine derivative is first alkylated using an appropriate alkyl halide.

-

Quaternization: The resulting secondary or tertiary amine is then reacted with another molecule of an alkyl halide to form the quaternary ammonium salt. The reaction conditions (solvent, temperature) will vary depending on the specific reactants.

-

Purification: The final product is purified by recrystallization or chromatography to remove any unreacted starting materials and by-products.

-

Characterization: The structure of the quaternary ammonium derivative is confirmed using spectroscopic methods.

Anti-inflammatory Activity: Targeting the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases, and the anti-inflammatory properties of glucosamine derivatives are a major area of research. These compounds have been shown to modulate key inflammatory pathways, leading to a reduction in the production of pro-inflammatory mediators.

Mechanism of Action: Inhibition of NF-κB Signaling

A primary mechanism by which glucosamine and its derivatives exert their anti-inflammatory effects is through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][5] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[4]

In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), IκB is phosphorylated, ubiquitinated, and subsequently degraded. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes. Glucosamine derivatives have been shown to interfere with this process at multiple levels, including inhibiting the degradation of IκB and preventing the nuclear translocation of NF-κB.[5]

Quantitative Assessment of Anti-inflammatory Activity

The anti-inflammatory efficacy of glucosamine derivatives is typically quantified by measuring their ability to inhibit the production of pro-inflammatory cytokines in cell-based assays. Lipopolysaccharide (LPS)-stimulated macrophages are a common in vitro model for these studies.

| Derivative | Cell Line | Stimulant | Measured Cytokine | IC50 (µM) | Reference |

| Glucosamine | RAW264.7 | LPS | TNF-α | >1000 | [4] |

| NK-4 | RAW264.7 | LPS | NO | ~50 | [4] |

| BNAG1 | Primary peritoneal macrophages | LPS | IL-6 | Not specified | [6] |

| BNAG1 | Primary peritoneal macrophages | LPS | TNF-α | Not specified | [6] |

Note: IC50 values represent the concentration of the compound required to inhibit the production of the specified cytokine by 50%. "Not specified" indicates that the study demonstrated inhibition but did not report a specific IC50 value.

Experimental Protocol: Measurement of Cytokine Production by ELISA

-

Cell Culture and Treatment: Seed macrophages (e.g., RAW264.7) in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the glucosamine derivative for a specified time (e.g., 1 hour).

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include appropriate controls (untreated cells, cells treated with LPS only).

-

Supernatant Collection: After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.

-

ELISA Procedure:

-

Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α).

-

Block the plate to prevent non-specific binding.

-

Add the collected supernatants and a series of cytokine standards to the plate.

-

Add a detection antibody conjugated to an enzyme (e.g., HRP).

-

Add a substrate that is converted by the enzyme to produce a colored product.

-

Measure the absorbance using a microplate reader.

-

-

Data Analysis: Generate a standard curve from the absorbance readings of the cytokine standards. Use this curve to determine the concentration of the cytokine in the cell supernatants. Calculate the percentage of inhibition for each concentration of the glucosamine derivative and determine the IC50 value.

Anticancer Activity: Inducing Cell Death in Malignant Cells

Emerging evidence suggests that glucosamine and its derivatives possess anticancer properties against various cancer cell lines. The primary mechanisms of action appear to be the induction of apoptosis (programmed cell death) and autophagy.

Mechanism of Action: Triggering Apoptosis

Apoptosis is a tightly regulated process of cell suicide that is essential for normal tissue development and homeostasis. Cancer cells often evade apoptosis, leading to uncontrolled proliferation. Glucosamine derivatives have been shown to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7]

The intrinsic pathway is triggered by cellular stress and involves the release of cytochrome c from the mitochondria, which leads to the activation of a cascade of caspases (cysteine-aspartic proteases) that execute the apoptotic program.[8][9] The extrinsic pathway is initiated by the binding of death ligands to death receptors on the cell surface, which also culminates in caspase activation.[10]

Quantitative Assessment of Anticancer Activity

The anticancer activity of glucosamine derivatives is commonly assessed by measuring their cytotoxicity against cancer cell lines using the MTT assay. This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

| Derivative | Cancer Cell Line | Assay | Activity | Reference |

| GlcNH2·HCl | SMMC-7721 (Hepatoma) | MTT | 50% inhibition at 500 µg/mL | |

| GlcNH2 | SMMC-7721 (Hepatoma) | MTT | 52% inhibition at 500 µg/mL | |

| NAG | SMMC-7721 (Hepatoma) | MTT | No significant inhibition |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the glucosamine derivative for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration of the derivative compared to the untreated control. The IC50 value (the concentration that inhibits cell growth by 50%) can then be determined.

Antimicrobial Activity: A New Frontier in Combating Infections

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Glucosamine derivatives, particularly those with quaternary ammonium moieties, have demonstrated promising activity against a range of bacteria and fungi.

Structure-Activity Relationship (SAR)

The antimicrobial activity of glucosamine derivatives is highly dependent on their chemical structure. For quaternary ammonium derivatives, the length of the alkyl chain attached to the nitrogen atom plays a crucial role. Generally, an optimal chain length is required for maximum activity, as it influences the compound's ability to interact with and disrupt the microbial cell membrane.

Quantitative Assessment of Antimicrobial Activity

The antimicrobial efficacy of these compounds is determined by measuring their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents the visible growth of a microorganism.

| Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| Quaternary Ammonium | Staphylococcus aureus | Varies with alkyl chain length | [11] |

| Nalidixic acid conjugate (6) | Candida albicans | <0.0099 mM | [12] |

| Nalidixic acid conjugate (5) | Listeria monocytogenes | 0.1113 mM | [12] |

| 6-sulfo-6-deoxy-D-glucosamine | Various bacteria and yeasts | 125 - 2000 | [13] |

Experimental Protocol: Broth Microdilution for MIC Determination

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or yeast) in a suitable broth medium. The turbidity of the suspension is adjusted to a 0.5 McFarland standard.

-

Serial Dilution of the Compound: Prepare a series of twofold dilutions of the glucosamine derivative in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: After incubation, visually inspect the wells for microbial growth (turbidity). The MIC is the lowest concentration of the compound in which no visible growth is observed.

Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Diseases

Recent studies have highlighted the potential of glucosamine and its derivatives in protecting neurons from damage, suggesting a possible therapeutic role in neurodegenerative diseases.

Mechanism of Action: Attenuating Neuroinflammation and Oxidative Stress

The neuroprotective effects of glucosamine derivatives are thought to be mediated through their anti-inflammatory and antioxidant properties. In the context of neuroinflammation, these compounds can suppress the activation of microglia, the primary immune cells of the central nervous system.[5] By inhibiting pathways like NF-κB, they can reduce the production of neurotoxic pro-inflammatory mediators.[5]

Furthermore, some derivatives have been shown to protect neuronal cells from oxidative stress-induced apoptosis by scavenging reactive oxygen species (ROS) and inhibiting the activation of pro-apoptotic proteins like caspases.[14] In diabetic retinopathy, glucosamine has been shown to exert a neuroprotective effect by inhibiting the activation of Müller cells and reducing the levels of vascular endothelial growth factor (VEGF).[7]

Conclusion and Future Directions

The chemical modification of glucosamine has opened up a vast and exciting field of research with significant therapeutic potential. Glucosamine derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects. This guide has provided an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these promising compounds.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: A more systematic exploration of SAR will be crucial for the rational design of more potent and selective glucosamine derivatives.

-

In Vivo Studies: While many promising results have been obtained in vitro, more extensive in vivo studies in relevant animal models are needed to validate the therapeutic potential of these compounds.

-

Pharmacokinetic and Toxicological Profiling: A thorough evaluation of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead compounds is essential for their further development as clinical candidates.

-

Combination Therapies: Investigating the synergistic effects of glucosamine derivatives with existing drugs could lead to more effective treatment strategies.

The continued exploration of glucosamine derivatives holds great promise for the development of novel therapeutics for a wide range of diseases, extending far beyond the initial application of glucosamine in joint health.

References

-

Glucosamine protects against neuronal but not vascular damage in experimental diabetic retinopathy. (n.d.). National Institutes of Health. Retrieved from [Link]

-

The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). National Institutes of Health. Retrieved from [Link]

-

Animated biology with Arpan. (2023, January 8). Apoptosis | Intrinsic and extrinsic pathway | USMLE step 1 | Pathology [Video]. YouTube. [Link]

-

Synthesis and characterization of N-acyl-tetra-O-acyl glucosamine derivatives. (n.d.). ScienceDirect. Retrieved from [Link]

-

Wikipedia. (2024, October 26). Apoptosis. [Link]

-

Protective effects of glucosamine and its acetylated derivative on serum/glucose deprivation-induced PC12 cells death: Role of reactive oxygen species. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Synthesis and anti-inflammatory activities of two new N-acetyl glucosamine derivatives. (2024). Nature. Retrieved from [Link]

-

Is there any scientific evidence for the use of glucosamine in the management of human osteoarthritis?. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Review on Synthesis of N-glucosylamine Derivatives and Their Biological Activity. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

-

Synthesis of D-glucosamine quaternary ammonium derivatives and evaluation of their antifungal activity together with aminodeoxyglucose derivatives against two wood fungi Coriolus versicolor and Poria placenta. (2010). PubMed. Retrieved from [Link]

-

The schematic diagram of caspase cascade activated by DZA. (n.d.). ResearchGate. Retrieved from [Link]

-

A novel glucosamine derivative exerts anti-inflammatory actions via inhibition of nuclear factor-kappaB. (n.d.). PubMed. Retrieved from [Link]

-

Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Caspase cascade. Illustration of proapoptotic signaling pathway[12]. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and antimicrobial activity of new glucosamine derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Design, synthesis, and biological evaluation of 1,8-naphthyridine glucosamine conjugates as antimicrobial agents. (n.d.). PubMed. Retrieved from [Link]

-

Wikipedia. (2024, October 26). Glucosamine. [Link]

-

Synthesis and antimicrobial activity of 6-sulfo-6-deoxy-D-glucosamine and its derivatives. (n.d.). ScienceDirect. Retrieved from [Link]

-

Glucosamine exerts a neuroprotective effect via suppression of inflammation in rat brain ischemia/reperfusion injury. (n.d.). PubMed. Retrieved from [Link]

-

Multifaceted Protective Role of Glucosamine against Osteoarthritis: Review of Its Molecular Mechanisms. (2019). MDPI. Retrieved from [Link]

Sources

- 1. Glucosamine - Wikipedia [en.wikipedia.org]

- 2. Is there any scientific evidence for the use of glucosamine in the management of human osteoarthritis? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and characterization of N-acyl-tetra-O-acyl glucosamine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. A novel glucosamine derivative exerts anti-inflammatory actions via inhibition of nuclear factor-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of glucosamine-chondroitin combination on synovial fluid IL-1β, IL-6, TNF-α and PGE2 levels in internal derangements of temporomandibular joint - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Apoptosis - Wikipedia [en.wikipedia.org]

- 8. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 9. researchgate.net [researchgate.net]

- 10. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of D-glucosamine quaternary ammonium derivatives and evaluation of their antifungal activity together with aminodeoxyglucose derivatives against two wood fungi Coriolus versicolor and Poria placenta: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and biological evaluation of 1,8-naphthyridine glucosamine conjugates as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and antimicrobial activity of 6-sulfo-6-deoxy-D-glucosamine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Protective effects of glucosamine and its acetylated derivative on serum/glucose deprivation-induced PC12 cells death: Role of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,3,4,6-Tetra-O-acetyl-β-D-glucosamine hydrochloride (CAS No. 10034-20-5)

For Researchers, Scientists, and Drug Development Professionals

Foreword

Welcome to this comprehensive technical guide on 1,3,4,6-Tetra-O-acetyl-β-D-glucosamine hydrochloride. As a cornerstone building block in modern carbohydrate chemistry, this fully protected derivative of glucosamine offers a unique combination of stability and reactivity, making it an invaluable tool in the synthesis of complex glycans, glycoconjugates, and various therapeutic agents. This guide aims to provide not just a collection of data, but a cohesive understanding of this compound, from its fundamental properties to its sophisticated applications in the laboratory and in the drug discovery pipeline. As Senior Application Scientists, we recognize the need for a resource that bridges the gap between theoretical knowledge and practical application. It is with this in mind that we have structured this guide to be both informative and actionable, providing the causality behind experimental choices and protocols that are designed for reproducibility and success.

Core Compound Identification and Properties

CAS Number: 10034-20-5

Synonyms: 1,3,4,6-Tetra-O-acetyl-beta-D-glucosamine; 2-Amino-2-deoxy-beta-D-glucopyranose 1,3,4,6-tetraacetate

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1,3,4,6-Tetra-O-acetyl-β-D-glucosamine hydrochloride is paramount for its effective use in synthesis and biological assays. The following table summarizes its key characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₁NO₉ · HCl | |

| Molecular Weight | 383.78 g/mol | |

| Appearance | White to pale brown powder | Multiple sources |

| Melting Point | 197-200 °C | Multiple sources |

| Optical Activity | [α]/D +30.0±2.0°, c = 1 in H₂O | |

| Solubility | Soluble in water (10 mg/mL) and slightly soluble in methanol. | [1] |

| Storage | Inert atmosphere, 2-8°C | Multiple sources |

Synthesis and Spectroscopic Characterization

The reliable synthesis of 1,3,4,6-Tetra-O-acetyl-β-D-glucosamine hydrochloride is a critical first step for its application. It is typically prepared from the readily available D-glucosamine hydrochloride.

Synthetic Pathway Overview

The most common synthetic route involves the peracetylation of D-glucosamine hydrochloride. This process protects the hydroxyl groups and the amino group, rendering the molecule stable for subsequent reactions.

Caption: General synthetic scheme for the preparation of 1,3,4,6-Tetra-O-acetyl-β-D-glucosamine hydrochloride.

Detailed Synthesis Protocol

This protocol is a representative example of the synthesis of 1,3,4,6-Tetra-O-acetyl-β-D-glucosamine hydrochloride.

Materials:

-

D-Glucosamine hydrochloride

-

Acetic anhydride

-

Pyridine

-

Hydrochloric acid (HCl)

-

Ethanol

-

Diethyl ether

Procedure:

-

Acetylation: Suspend D-glucosamine hydrochloride in a mixture of pyridine and acetic anhydride at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Salt Formation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., ethanol) and add a solution of HCl in the same solvent to precipitate the hydrochloride salt.

-

Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 1,3,4,6-Tetra-O-acetyl-β-D-glucosamine hydrochloride as a crystalline solid.

Spectroscopic Analysis

The structural confirmation of 1,3,4,6-Tetra-O-acetyl-β-D-glucosamine hydrochloride is typically achieved through a combination of NMR and IR spectroscopy.

-

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by the presence of four distinct singlets in the region of δ 1.9-2.2 ppm, corresponding to the four acetyl groups. The anomeric proton (H-1) typically appears as a doublet around δ 5.8-6.0 ppm with a coupling constant (J) of approximately 8-9 Hz, which is characteristic of a β-anomeric configuration. The remaining ring protons resonate in the region of δ 3.5-5.3 ppm.[2]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show four signals for the carbonyl carbons of the acetyl groups in the range of δ 169-171 ppm and four signals for the methyl carbons of the acetyl groups around δ 20-21 ppm. The anomeric carbon (C-1) resonates at approximately δ 90-95 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum displays a strong absorption band around 1740-1755 cm⁻¹ corresponding to the C=O stretching of the ester groups. A broad band in the region of 2800-3200 cm⁻¹ is indicative of the N-H stretching of the ammonium salt.

Applications in Research and Drug Development

1,3,4,6-Tetra-O-acetyl-β-D-glucosamine hydrochloride is a versatile building block with numerous applications, primarily centered around its use as a glycosyl donor in the synthesis of more complex molecules.

Precursor for Complex Carbohydrate Synthesis

The primary application of this compound is as a precursor to various glycosyl donors. The free amine at the C-2 position, after deprotection of the hydrochloride salt, can be further functionalized to install a variety of participating or non-participating protecting groups, which in turn dictates the stereochemical outcome of glycosylation reactions. It serves as a key starting material for the synthesis of rare deoxyamino sugars.[3] For instance, it has been utilized in the multi-step synthesis of building blocks for Shigella sonnei oligosaccharides.[3]

Caption: Role as a precursor in the synthesis of complex carbohydrates.

Potential Metabolic Inhibitor

1,3,4,6-Tetra-O-acetyl-β-D-glucosamine hydrochloride and its derivatives are noted as potential metabolic inhibitors of cellular-membrane glycoconjugates.[1] Peracetylated monosaccharides can be more readily taken up by cells compared to their unprotected counterparts due to their increased lipophilicity.[4] Once inside the cell, the acetyl groups are removed by cellular esterases, releasing the monosaccharide. An excess of glucosamine or its derivatives can interfere with normal glucose metabolism and the biosynthesis of glycoproteins and other glycoconjugates. While the precise mechanism for the tetra-acetylated form is not fully elucidated, it is hypothesized to act by competing with natural substrates for key enzymes in the hexosamine biosynthetic pathway.

Role in the Synthesis of Bioactive Molecules

This compound is a valuable starting material for the synthesis of a variety of biologically active molecules. Derivatives of glucosamine are utilized in the synthesis of aminoglycoside antibiotics.[5] Furthermore, it can be used to develop drugs with improved efficacy or pharmacokinetic properties for conditions like osteoarthritis.[5] The amino group at the C-2 position provides a convenient handle for attaching other molecules, such as non-steroidal anti-inflammatory drugs (NSAIDs), to create novel glucoconjugates with potentially enhanced therapeutic profiles.[6] Although not a direct antiviral agent itself, the broader class of glucosamine derivatives has been investigated for antiviral properties.[7]

Experimental Protocols

Protocol 1: Use as a Glycosyl Donor in a Glycosylation Reaction

The following is a general protocol for the activation of 1,3,4,6-Tetra-O-acetyl-β-D-glucosamine hydrochloride and its subsequent use in a glycosylation reaction.

Step 1: N-Phthaloylation and Activation

-

N-Phthaloylation: Treat 1,3,4,6-Tetra-O-acetyl-β-D-glucosamine hydrochloride with phthalic anhydride and triethylamine in pyridine to yield the N-phthaloyl derivative.

-

Anomeric Deprotection: Selectively remove the anomeric acetyl group using hydrazine acetate.

-

Activation: Convert the resulting hemiacetal to a glycosyl donor, for example, a trichloroacetimidate, by reacting it with trichloroacetonitrile in the presence of a base like DBU.

Step 2: Glycosylation

-

Reaction Setup: Dissolve the glycosyl donor and a suitable glycosyl acceptor in an anhydrous solvent (e.g., dichloromethane) in the presence of molecular sieves.

-

Initiation: Cool the reaction mixture to the appropriate temperature (e.g., -40 °C to 0 °C) and add a catalytic amount of a Lewis acid promoter (e.g., trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂)).

-

Monitoring: Monitor the progress of the reaction by TLC.

-

Quenching and Work-up: Quench the reaction with a base (e.g., triethylamine or pyridine), filter through celite, and wash the filtrate with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer, concentrate, and purify the resulting disaccharide by silica gel column chromatography.

Conclusion and Future Perspectives

1,3,4,6-Tetra-O-acetyl-β-D-glucosamine hydrochloride is a fundamentally important molecule in carbohydrate chemistry and drug discovery. Its well-defined structure, predictable reactivity, and commercial availability make it an indispensable tool for the synthesis of a wide array of complex carbohydrates and glycoconjugates. While its primary role as a synthetic intermediate is firmly established, ongoing research into the metabolic effects of acetylated sugars may unveil new applications for this compound as a modulator of cellular glycosylation pathways. The continued development of novel glycosylation methodologies will further expand the utility of this and related building blocks, paving the way for the synthesis of increasingly complex and biologically significant molecules. For researchers and drug development professionals, a thorough understanding of the properties and applications of 1,3,4,6-Tetra-O-acetyl-β-D-glucosamine hydrochloride is not just beneficial, but essential for advancing the frontiers of glycoscience and medicine.

References

-

Dang, C. H., Nguyen, C. H., Nguyen, T. D., & Im, C. (2014). Synthesis and characterization of N-acyl-tetra-O-acyl glucosamine derivatives. RSC Advances, 4(12), 6169-6174. [Link]

-

PubChem. (n.d.). 1,3,4,6-Tetra-O-acetyl-beta-D-glucosamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Tanaka, H., et al. (2012). Hypoxic regulation of glycosylation via the N-acetylglucosamine cycle. The Journal of Biochemistry, 151(4), 437-445. [Link]

-

Xiao, J., et al. (2014). Uptake and Metabolism of N-Acetylglucosamine and Glucosamine by Streptococcus mutans. Applied and Environmental Microbiology, 80(18), 5675-5686. [Link]

-

Pinto, B. M., et al. (2012). Synthesis of a 3-hydroxyl-free N-acetyl glucosamine disaccharide. Arkivoc, 2012(6), 90-100. [Link]

-

Kim, E. J., et al. (2009). Characterization of the Cellular Uptake and Metabolic Conversion of Acetylated N-Acetylmannosamine (ManNAc) Analogues to Sialic Acids. Journal of the American Chemical Society, 131(35), 12794-12803. [Link]

-

Lee, S. H., et al. (2020). Inhibition of N-glycosylation by glucosamine hydrochloride inhibits TGF-β1-induced LOXL2 secretion. Scientific Reports, 10(1), 1-12. [Link]

-

Varki, A., et al. (Eds.). (2022). Essentials of Glycobiology (4th ed.). Cold Spring Harbor Laboratory Press. [Link]

-

Xiao, J., et al. (2014). Uptake and metabolism of N-acetylglucosamine and glucosamine by Streptococcus mutans. PubMed, 80(18), 5675-86. [Link]

-

van der Vorm, S., et al. (2023). Scalable Synthesis of Versatile Rare Deoxyamino Sugar Building Blocks from d-Glucosamine. The Journal of Organic Chemistry, 88(10), 6439-6453. [Link]

-

Wikipedia. (2023). Arabinogalactan protein. [Link]

-

Chen, J. K., et al. (2010). N-Acetylglucosamine: Production and Applications. Marine Drugs, 8(9), 2493-2516. [Link]

-

Palmigiano, A., et al. (2008). Inhibition of glycosyltransferase activities as the basis for drug development. Expert Opinion on Drug Discovery, 3(7), 799-812. [Link]

-

Demchenko, A. V., et al. (2007). Synthesis of β-(1→6)-linked N-acetyl-D-glucosamine oligosaccharide substrates and their hydrolysis by Dispersin B. Carbohydrate Research, 342(12-13), 1735-1746. [Link]

-

Arborpharm. (n.d.). Cas No.10034-20-5 1,3,4,6-Tetra-O-acetyl-β-D-glucosamine Hydrochloride. Retrieved from [Link]

-

Wikipedia. (2023). N-Acetylglucosamine. [Link]

- Google Patents. (n.d.). Preparation of glucosamine hydrochloride.

-

Chen, J. K., et al. (2011). Efficient 1H-NMR Quantitation and Investigation of N-Acetyl-d-glucosamine (GlcNAc) and N,N′-Diacetylchitobiose (GlcNAc)2 from Chitin. International Journal of Molecular Sciences, 12(9), 5828-5840. [Link]

Sources

- 1. Thermo Scientific Chemicals 1,3,4,6-Tetra-O-acetyl-beta-D-glucosamine hydrochloride 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. arborpharmchem.com [arborpharmchem.com]

- 6. Synthesis and characterization of N-acyl-tetra-O-acyl glucosamine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. US6486307B1 - Preparation of glucosamine hydrochloride - Google Patents [patents.google.com]

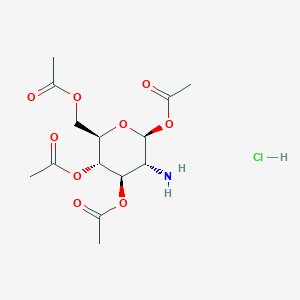

An In-depth Technical Guide to the Molecular Weight of β-D-Glucosamine Tetraacetate Hydrochloride

This guide provides a comprehensive technical overview of β-D-glucosamine tetraacetate hydrochloride, with a central focus on its molecular weight. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's fundamental properties and the methodologies for their verification.

Introduction: The Significance of a Well-Defined Molecule

In the realm of scientific research and pharmaceutical development, precision is paramount. The molecular weight of a compound is a cornerstone of its identity, influencing everything from reaction stoichiometry to dosage calculations and analytical characterization. β-D-Glucosamine tetraacetate hydrochloride is a key intermediate in the synthesis of various bioactive molecules and glycoconjugates. Its tetra-acetylated form enhances its solubility in organic solvents, making it a versatile building block in synthetic chemistry. A thorough understanding of its molecular properties is therefore not merely academic but a practical necessity for its effective application.

Section 1: Core Molecular Attributes

A molecule's identity begins with its fundamental descriptors. For β-D-glucosamine tetraacetate hydrochloride, these are well-established through authoritative chemical databases and experimental verification.

Chemical Structure and Formula

The structure of β-D-glucosamine tetraacetate hydrochloride reveals a glucose-derived pyranose ring with amine and hydroxyl groups modified by acetylation and protonation. The "β" designation refers to the stereochemistry at the anomeric carbon (C-1), where the substituent is oriented in the equatorial position.

The chemical formula for the compound is C₁₄H₂₂ClNO₉ .[1] This formula is the basis for calculating the theoretical molecular weight.

Diagram: Chemical Structure of β-D-Glucosamine Tetraacetate Hydrochloride

Caption: 2D representation of β-D-Glucosamine Tetraacetate Hydrochloride.

Molecular Weight: Theoretical Calculation

The molecular weight is the sum of the atomic weights of all atoms in the molecule. Based on the chemical formula C₁₄H₂₂ClNO₉, the molecular weight can be calculated as follows:

| Element | Number of Atoms | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon (C) | 14 | 12.011 | 168.154 |

| Hydrogen (H) | 22 | 1.008 | 22.176 |

| Chlorine (Cl) | 1 | 35.453 | 35.453 |

| Nitrogen (N) | 1 | 14.007 | 14.007 |

| Oxygen (O) | 9 | 15.999 | 143.991 |

| Total | 383.781 |

The calculated molecular weight is 383.78 g/mol .[1]

Key Identifiers

For unambiguous identification in research and procurement, the following identifiers are crucial:

| Identifier | Value | Source |

| CAS Number | 26108-75-8 | PubChem[1] |

| PubChem CID | 43835680 | PubChem[1] |

| IUPAC Name | [(2R,3S,4R,5R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate;hydrochloride | Thermo Fisher Scientific |

It is important to note that some commercial suppliers may erroneously list the CAS number 10034-20-5 for the β-anomer; however, authoritative sources like PubChem designate 26108-75-8 for the β-form. This distinction is critical as the α and β anomers are stereoisomers with different physical and biological properties.

Section 2: Synthesis and Purification

The preparation of β-D-glucosamine tetraacetate hydrochloride from D-glucosamine hydrochloride is a standard laboratory procedure involving peracetylation. The choice of reagents and reaction conditions is critical to favor the formation of the desired β-anomer and to ensure a high-purity product.

Principle of the Synthesis

The synthesis involves the acetylation of the free amine and hydroxyl groups of D-glucosamine hydrochloride. This is typically achieved using an excess of an acetylating agent, such as acetic anhydride, in a suitable solvent. The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid and to catalyze the reaction.

Diagram: Synthetic Workflow

Caption: A typical workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a representative method for the synthesis of β-D-glucosamine tetraacetate hydrochloride.

-

Dissolution: Suspend D-glucosamine hydrochloride (1 equivalent) in pyridine. The pyridine acts as both a solvent and a base to neutralize the HCl.

-

Acetylation: Cool the suspension in an ice bath and add acetic anhydride (at least 5 equivalents) dropwise with stirring. The excess acetic anhydride ensures complete acetylation of all hydroxyl groups and the amino group.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Pour the reaction mixture into ice water to hydrolyze the excess acetic anhydride.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Washing: Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution (to remove acetic acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/ether, to yield the pure β-D-glucosamine tetraacetate hydrochloride.

Section 3: Experimental Verification of Molecular Weight

While the theoretical molecular weight is a calculated value, experimental verification is essential for confirming the identity and purity of a synthesized compound. Mass spectrometry is the definitive technique for this purpose.

Mass Spectrometry: The Gold Standard

Mass spectrometry (MS) measures the mass-to-charge ratio (m/z) of ions. For β-D-glucosamine tetraacetate hydrochloride, soft ionization techniques such as Electrospray Ionization (ESI) are typically employed to minimize fragmentation and observe the molecular ion.

Principle: The sample is dissolved in a suitable solvent and introduced into the mass spectrometer. In the ESI source, the molecules are ionized, typically by protonation, to form [M+H]⁺ ions. These ions are then separated based on their m/z ratio and detected.

Expected Result: For β-D-glucosamine tetraacetate hydrochloride (C₁₄H₂₁NO₉·HCl), the free base has a molecular weight of 347.32 g/mol . In positive ion mode ESI-MS, the expected protonated molecular ion [M+H]⁺ would be observed at an m/z of approximately 348.12 . The presence of the hydrochloride salt may lead to the observation of adducts.

Interpreting the Mass Spectrum

A typical high-resolution mass spectrum would provide a highly accurate mass measurement, which can be used to confirm the elemental composition. Fragmentation patterns, observed in tandem MS (MS/MS) experiments, can provide further structural confirmation. Common fragmentation pathways for acetylated sugars involve the cleavage of glycosidic bonds and the loss of acetyl groups.

Section 4: Complementary Analytical Techniques

While mass spectrometry directly measures molecular weight, other analytical techniques are crucial for confirming the overall structure and purity of β-D-glucosamine tetraacetate hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. The chemical shifts, coupling constants, and integration of the peaks in the NMR spectrum serve as a fingerprint for the compound. For β-D-glucosamine tetraacetate hydrochloride, the anomeric proton (H-1) is a key diagnostic signal, and its chemical shift and coupling constant can confirm the β-configuration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of β-D-glucosamine tetraacetate hydrochloride would show characteristic absorption bands for the amine salt, ester carbonyl groups (from the acetates), and C-O bonds.

Conclusion

The molecular weight of β-D-glucosamine tetraacetate hydrochloride, a critical parameter for its use in research and development, is theoretically calculated to be 383.78 g/mol based on its chemical formula, C₁₄H₂₂ClNO₉. This fundamental property is experimentally confirmed with high accuracy using mass spectrometry. A comprehensive analytical approach, including NMR and IR spectroscopy, is essential to fully characterize the molecule and ensure its purity, thereby upholding the principles of scientific integrity and enabling its successful application in the synthesis of complex carbohydrates and other bioactive compounds.

References

-

PubChem. 1,3,4,6-Tetra-o-acetyl-beta-d-glucosamine. National Center for Biotechnology Information. [Link][1]

-

Dang, C.-H., Nguyen, C.-H., Nguyen, T.-D., & Im, C. (2014). Synthesis and characterization of N-acyl-tetra-O-acyl glucosamine derivatives. RSC Advances, 4(1), 253-259. [Link]

-

Horton, D. (1966). 2-ACETAMIDO-3,4,6-TRI-O-ACETYL-2-DEOXY-α-D-GLUCOPYRANOSYL CHLORIDE. Organic Syntheses, 46, 1. [Link]

-

Inouye, Y., Onodera, K., Kitaoka, S., & Hirano, S. (1956). A Simplified Preparation of N-Acetyl-D-glucosamine. Journal of the American Chemical Society, 78(18), 4722–4723. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Purification of Synthesized β-D-Glucosamine, 1,3,4,6-Tetraacetate, Hydrochloride

Introduction: The Critical Role of Purity in Glycoscience Research

In the fields of drug development, glycobiology, and diagnostics, the purity of carbohydrate-based building blocks is paramount. β-D-Glucosamine, 1,3,4,6-tetraacetate, hydrochloride is a key intermediate in the synthesis of a wide array of bioactive molecules, including aminoglycoside antibiotics, enzyme inhibitors, and components of synthetic vaccines. The presence of impurities, such as anomeric isomers (the α-anomer), incompletely acetylated species, or residual starting materials, can significantly impact the stereoselectivity and yield of subsequent glycosylation reactions, leading to complex mixtures that are challenging and costly to separate. This document provides a comprehensive guide to the purification of β-D-glucosamine, 1,3,4,6-tetraacetate, hydrochloride, emphasizing the rationale behind the chosen methodologies to ensure the highest degree of purity for demanding research applications.

Understanding the Synthetic Landscape and Potential Impurities

The synthesis of β-D-glucosamine, 1,3,4,6-tetraacetate, hydrochloride typically originates from D-glucosamine hydrochloride. A common synthetic route involves the peracetylation of D-glucosamine hydrochloride, which can lead to a mixture of α and β anomers of the pentaacetate derivative. Subsequent selective deacetylation at the anomeric position followed by hydrochlorination, or other synthetic strategies, can generate the desired product.

Common Impurities Encountered:

-

α-Anomer: The thermodynamic product of many acetylation reactions, the α-anomer of glucosamine tetraacetate hydrochloride is a common impurity that can be difficult to separate due to its similar polarity to the β-anomer.

-

Under-acetylated Glucosamine Derivatives: Incomplete acetylation results in a mixture of mono-, di-, and tri-acetylated glucosamine hydrochlorides. These are generally more polar and can often be removed by recrystallization or chromatography.

-

Over-acetylated Products: While less common for the target compound, side reactions can sometimes lead to undesired products.

-

Residual Solvents and Reagents: Pyridine, acetic anhydride, and other reagents used in the synthesis must be effectively removed.

-

Degradation Products: The acidic conditions of the hydrochloride formation can potentially lead to some degradation if not carefully controlled.

The choice of purification strategy is dictated by the scale of the synthesis and the nature of the primary impurities. For research-scale preparations, a combination of recrystallization and column chromatography is often the most effective approach.

Purification Strategies: A Multi-pronged Approach

A robust purification strategy for β-D-glucosamine, 1,3,4,6-tetraacetate, hydrochloride involves a sequential process designed to remove different classes of impurities at each stage.

Caption: A typical workflow for the purification of β-D-glucosamine, 1,3,4,6-tetraacetate, hydrochloride.

Protocol 1: Recrystallization for Bulk Purification

Recrystallization is a powerful technique for removing impurities with different solubility profiles from the desired compound. For β-D-glucosamine, 1,3,4,6-tetraacetate, hydrochloride, a mixed solvent system is often effective. The goal is to find a solvent in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below, while the impurities remain in solution.

Rationale: The choice of an ethanol/diethyl ether solvent system leverages the moderate solubility of the hydrochloride salt in ethanol and its insolubility in diethyl ether. Heating the ethanolic solution dissolves the product, and upon cooling, the pure β-anomer preferentially crystallizes. The less soluble α-anomer and more polar, under-acetylated impurities tend to remain in the mother liquor.

Step-by-Step Protocol:

-

Dissolution: In a fume hood, dissolve the crude β-D-glucosamine, 1,3,4,6-tetraacetate, hydrochloride in a minimal amount of hot absolute ethanol. Stir continuously to aid dissolution.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.

-

Crystallization: Slowly add diethyl ether to the hot ethanolic solution until the solution becomes slightly turbid. This indicates the saturation point has been reached.

-

Cooling: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, the flask can then be placed in a refrigerator (2-8 °C) for several hours or overnight. Slow cooling is crucial for the formation of well-defined crystals and efficient purification.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold diethyl ether to remove any residual mother liquor.[1]

-

Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Data Presentation: Expected Outcomes of Recrystallization

| Parameter | Before Recrystallization | After Recrystallization |

| Appearance | Off-white to yellowish powder | White crystalline solid |

| Purity (by HPLC) | 85-95% | >98% |

| Melting Point | Broad range | Sharp, ~197-200 °C |

| Yield | - | 70-85% (typical) |

Protocol 2: High-Resolution Purification by Silica Gel Column Chromatography

For instances where recrystallization does not provide the desired level of purity, or for the separation of stubborn impurities like the α-anomer, silica gel column chromatography is the method of choice. The separation is based on the differential partitioning of the compounds between the stationary phase (silica gel) and the mobile phase (eluent).

Rationale: The acetylated glucosamine hydrochloride is a polar molecule. A moderately polar eluent system, such as a mixture of dichloromethane and methanol, will allow for the elution of the target compound from the silica gel column. By gradually increasing the polarity of the eluent, impurities can be selectively eluted before or after the desired product. The slightly different spatial arrangement of the acetyl groups in the α and β anomers can lead to different interactions with the silica surface, enabling their separation.

Step-by-Step Protocol:

-

Column Packing: Prepare a silica gel slurry in the initial, less polar eluent (e.g., 98:2 dichloromethane:methanol). Carefully pack a glass column with the slurry, ensuring no air bubbles are trapped.

-

Sample Loading: Dissolve the partially purified product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel and dry it to a free-flowing powder. Carefully add this powder to the top of the packed column. This "dry loading" technique often results in better resolution than "wet loading."

-

Elution: Begin eluting the column with the initial solvent mixture. Collect fractions and monitor the elution profile using Thin Layer Chromatography (TLC).

-

Gradient Elution: Gradually increase the polarity of the eluent by increasing the percentage of methanol (e.g., from 2% to 5% methanol in dichloromethane). This will help to elute the more polar compounds.

-

Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure β-anomer. A common visualization technique for these compounds on TLC is staining with a p-anisaldehyde solution followed by gentle heating.

-

Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Data Presentation: Typical Chromatographic Parameters

| Parameter | Value |

| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |

| Mobile Phase | Dichloromethane:Methanol gradient (e.g., 98:2 to 95:5) |

| Detection | TLC with p-anisaldehyde stain |

| Expected Purity | >99% |

Purity Assessment: Ensuring Quality and Reproducibility

Validation of purity is a critical final step. A combination of analytical techniques should be employed to confirm the identity and purity of the final product.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to quantify the purity and detect any remaining impurities.[2][3][4]

-